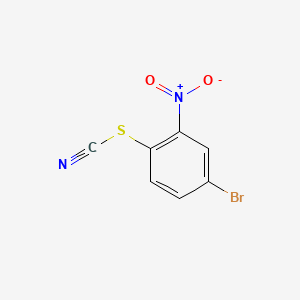

4-溴-2-硝基-1-硫氰酸苯

货号 B598460

CAS 编号:

157645-54-0

分子量: 259.077

InChI 键: XGXZHZFRPAQKCH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

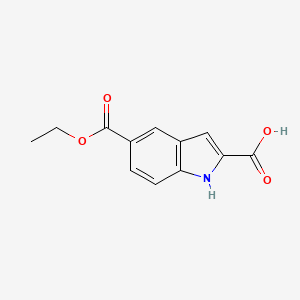

4-Bromo-2-nitro-1-thiocyanatobenzene, also known as 4-BNTCB, is an organosulfur compound that is used as a laboratory reagent in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 4-BNTCB is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry.

科学研究应用

Preparation of Tyrian Purple

- Scientific Field : Organic Chemistry

- Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene is used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a famous dye of antiquity .

- Methods of Application : The synthesis involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .

- Results or Outcomes : The synthesis of Tyrian Purple from 4-Bromo-2-nitro-1-thiocyanatobenzene has been critically evaluated from the perspective of convenience, cost, safety, and yield .

Ultrasound-Assisted Organic Synthesis

- Scientific Field : Organic Synthesis

- Application Summary : The preparation of 1-butoxy-4-nitrobenzene, closely related to 4-Bromo-2-nitro-1-thiocyanatobenzene, has been successfully carried out using ultrasonic assisted organic solvent conditions.

- Methods of Application : This method is catalyzed by a new multi-site phase-transfer catalyst.

- Results or Outcomes : The use of ultrasound enhances chemical reactions involving nitro aromatic ethers.

Synthesis of Pharmaceutical Intermediates

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : A derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia.

- Methods of Application : Its preparation involves the Williamson Reaction.

- Results or Outcomes : This underscores its significance in pharmaceutical synthesis.

Enhancing Polymer Solar Cells

- Scientific Field : Material Science

- Application Summary : In the field of polymer solar cells, the introduction of a fluorescent inhibitor like 1-Bromo-4-Nitrobenzene (a compound similar to 4-Bromo-2-nitro-1-thiocyanatobenzene) into the active layer significantly improves device performance.

- Methods of Application : This enhancement is achieved by reducing excitonic recombination and boosting excitonic dissociation at the donor–acceptor interface.

- Results or Outcomes : This facilitates better electron transfer.

Development of Novel Electrophilic Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Research has shown that electrophilic bromination of nitrobenzene using barium tetrafluorobromate leads to the formation of 3-bromo-nitrotoluene.

- Methods of Application : This process does not require catalysts or harsh conditions.

- Results or Outcomes : This finding has implications for the synthesis of compounds like 4-Bromo-2-nitro-1-thiocyanatobenzene, demonstrating an efficient way to introduce bromo groups into aromatic compounds.

Reactivity in Ionic Liquids

- Scientific Field : Physical Chemistry

- Application Summary : The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids.

- Methods of Application : This behavior differs significantly from that in conventional non-aqueous solvents.

- Results or Outcomes : This suggests that ionic solvents might enhance the reactivity of similar compounds.

Organocatalytic Synthesis of Pyrroles

- Scientific Field : Organic Chemistry

- Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene can be used in the organocatalytic synthesis of pyrroles, which are important in pharmaceutical applications and material science .

- Methods of Application : The synthesis involves a multi-catalytic multicomponent reaction (MCR) strategy .

- Results or Outcomes : This method provides a new alternative for the construction of pyrroles from the perspective of synthetic efficiency and green chemistry .

Synthesis of Dofetilide

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : A derivative of 4-Bromo-2-nitro-1-thiocyanatobenzene serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia.

- Methods of Application : Its preparation involves the Williamson Reaction.

- Results or Outcomes : This underscores its significance in pharmaceutical synthesis.

Reactivity in Ionic Liquids

- Scientific Field : Physical Chemistry

- Application Summary : The radical anions of 1-bromo-4-nitrobenzene, a compound structurally related to 4-Bromo-2-nitro-1-thiocyanatobenzene, show unique reactivity in ionic liquids.

- Methods of Application : This behavior differs significantly from that in conventional non-aqueous solvents.

- Results or Outcomes : This suggests that ionic solvents might enhance the reactivity of similar compounds.

Organocatalytic Synthesis of Pyrroles

- Scientific Field : Organic Chemistry

- Application Summary : 4-Bromo-2-nitro-1-thiocyanatobenzene can be used in the organocatalytic synthesis of pyrroles, which are important in pharmaceutical applications and material science .

- Methods of Application : The synthesis involves a multi-catalytic multicomponent reaction (MCR) strategy .

- Results or Outcomes : This method provides a new alternative for the construction of pyrroles from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Synthesis of Dofetilide

- Scientific Field : Pharmaceutical Chemistry

属性

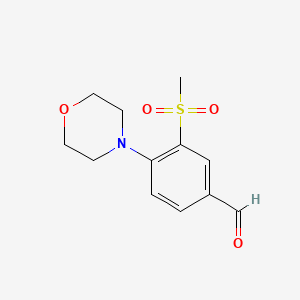

IUPAC Name |

(4-bromo-2-nitrophenyl) thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXZHZFRPAQKCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675186 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-thiocyanatobenzene | |

CAS RN |

157645-54-0 |

Source

|

| Record name | 4-Bromo-2-nitrophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

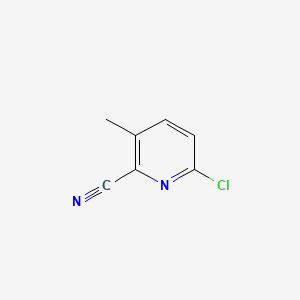

6-Chloro-3-methylpicolinonitrile

1201924-31-3

4-Bromo-6-methylisoquinoline

1204298-52-1

3-Bromo-5-isopropyl-1H-1,2,4-triazole

141831-72-3

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)